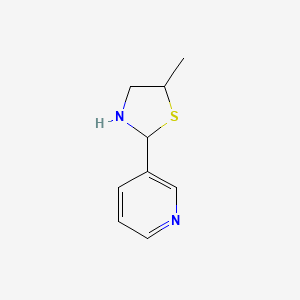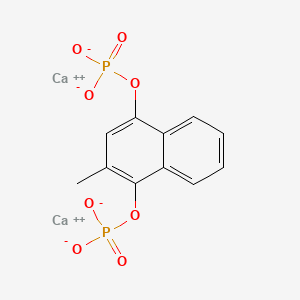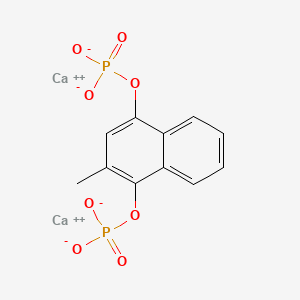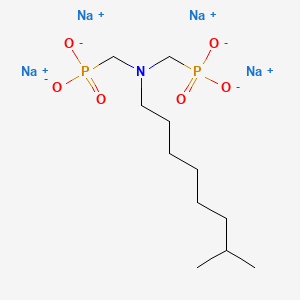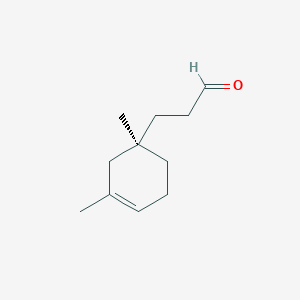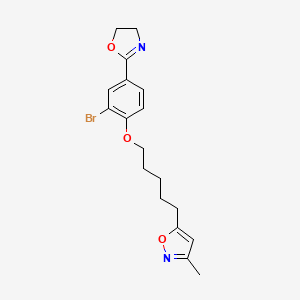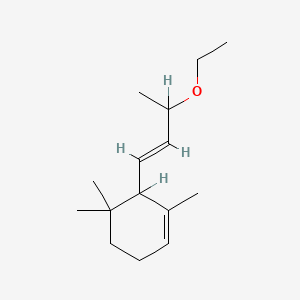
6-(3-Ethoxybuten-1-yl)-1,5,5-trimethylcyclohexene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-Ethoxybuten-1-yl)-1,5,5-trimethylcyclohexene is an organic compound with the molecular formula C15H26O It is a derivative of cyclohexene, characterized by the presence of an ethoxybutenyl group attached to the cyclohexene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Ethoxybuten-1-yl)-1,5,5-trimethylcyclohexene typically involves the reaction of 1,5,5-trimethylcyclohexene with an appropriate ethoxybutenyl precursor. One common method is the alkylation of 1,5,5-trimethylcyclohexene with 3-ethoxy-1-buten-1-yl halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert solvent like tetrahydrofuran or dimethyl sulfoxide under anhydrous conditions to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. Catalysts such as palladium or nickel may be employed to enhance the reaction efficiency and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
6-(3-Ethoxybuten-1-yl)-1,5,5-trimethylcyclohexene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of the compound in the presence of a metal catalyst such as palladium on carbon can reduce the double bonds to form saturated derivatives.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions. For example, treatment with strong nucleophiles like sodium methoxide can replace the ethoxy group with a methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reduction: Palladium on carbon (Pd/C), nickel (Ni), and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Sodium methoxide (NaOCH3), sodium ethoxide (NaOEt), and other alkoxides are frequently used in substitution reactions.
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Alkoxy derivatives
Aplicaciones Científicas De Investigación
6-(3-Ethoxybuten-1-yl)-1,5,5-trimethylcyclohexene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving cyclohexene derivatives.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is used in the production of specialty chemicals, including fragrances and flavoring agents, due to its distinct odor and chemical properties.
Mecanismo De Acción
The mechanism of action of 6-(3-Ethoxybuten-1-yl)-1,5,5-trimethylcyclohexene involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions. Its effects are mediated through the modulation of enzyme activity and the alteration of metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-Ethoxy-1-buten-1-yl)-1,3,3-trimethylcyclohexene
- 3-Methyl-3-buten-1-ol
- 2-Ethoxy-1-buten-1-yl derivatives
Uniqueness
6-(3-Ethoxybuten-1-yl)-1,5,5-trimethylcyclohexene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
70172-07-5 |
|---|---|
Fórmula molecular |
C15H26O |
Peso molecular |
222.37 g/mol |
Nombre IUPAC |
6-[(E)-3-ethoxybut-1-enyl]-1,5,5-trimethylcyclohexene |
InChI |
InChI=1S/C15H26O/c1-6-16-13(3)9-10-14-12(2)8-7-11-15(14,4)5/h8-10,13-14H,6-7,11H2,1-5H3/b10-9+ |
Clave InChI |
OBPLZLQGJGRDSL-MDZDMXLPSA-N |
SMILES isomérico |
CCOC(C)/C=C/C1C(=CCCC1(C)C)C |
SMILES canónico |
CCOC(C)C=CC1C(=CCCC1(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


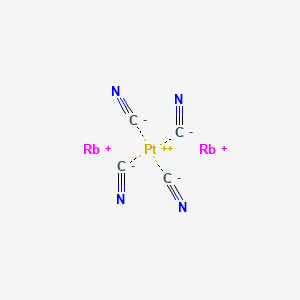


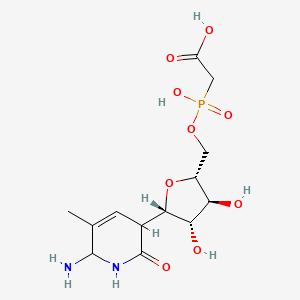

![1-methyl-4-[(E)-2-nitroprop-1-enyl]quinolin-2-one](/img/structure/B12666887.png)

